molecular formula C6H5ClO5 B14300268 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid CAS No. 113787-09-0

3-Chloro-4-hydroxyhexa-2,4-dienedioic acid

Cat. No.: B14300268
CAS No.: 113787-09-0
M. Wt: 192.55 g/mol
InChI Key: ASGBBRCWMYBFCS-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxyhexa-2,4-dienedioic acid is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes both chloro and hydroxy functional groups attached to a dienedioic acid backbone. This compound is used as a building block in various synthetic applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid typically involves the use of directed Heck-decarboxylate coupling reactions. The reaction conditions often involve the use of palladium catalysts and bases such as sodium acetate or cesium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxyhexa-2,4-dienedioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

3-Chloro-4-hydroxyhexa-2,4-dienedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid involves its reactivity as a dienedioic acid. The carboxylic group acts as a directing group to promote reactions and control regioselectivity . In biological systems, its anticancer activity is thought to be related to its ability to interfere with cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Bis-trimethylsilylbutadiene
  • Diene silanols
  • Diene–methyliminodiacetic acid (MIDA) boronate
  • Cyclobutenes

Uniqueness

3-Chloro-4-hydroxyhexa-2,4-dienedioic acid is unique due to its combination of chloro and hydroxy functional groups, which provide distinct reactivity patterns compared to other dienedioic acids . This makes it a valuable compound for synthetic applications where specific functional group transformations are required.

Properties

CAS No.

113787-09-0

Molecular Formula

C6H5ClO5

Molecular Weight

192.55 g/mol

IUPAC Name

3-chloro-4-hydroxyhexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5ClO5/c7-3(1-5(9)10)4(8)2-6(11)12/h1-2,8H,(H,9,10)(H,11,12)

InChI Key

ASGBBRCWMYBFCS-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=CC(=O)O)Cl)O)C(=O)O

Origin of Product

United States

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